1-(4-Chloro-2-fluorophenyl)-3-propylurea
Description
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-propylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQSVOIIJDYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-propylurea typically involves the reaction of 4-chloro-2-fluoroaniline with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-2-fluoroaniline+Propyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-3-propylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted derivatives.
Oxidation: Formation of oxidized products such as nitro derivatives.
Reduction: Formation of reduced products such as amines.
Hydrolysis: Formation of amines and carbon dioxide.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-3-propylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-propylurea involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The urea moiety can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally related urea derivatives, emphasizing substituent effects, pharmacological profiles, and physicochemical properties.
Chlorpropamide (1-(4-Chlorobenzenesulfonyl)-3-propylurea)
- Structure : Features a sulfonyl group (-SO₂-) linking the 4-chlorophenyl ring to the urea backbone, unlike the direct N-aryl linkage in the target compound.
- Pharmacology : A first-generation sulfonylurea antidiabetic agent that stimulates insulin secretion by pancreatic β-cells .
- Physicochemical Properties :
- Key Differences : The sulfonyl group enhances hydrogen-bonding capacity and acidity (pKa ~5.0), improving interaction with sulfonylurea receptors (SUR1) .
1-(2-Adamantyl)-3-propylurea
- Structure : Incorporates a rigid adamantyl group instead of the halogenated aryl moiety.
- Pharmacology : Exhibits anti-tuberculosis activity, with MIC values <10 µM against Mycobacterium tuberculosis .
- Physicochemical Properties :
- Key Differences : The adamantyl group confers rigidity and enhances hydrophobic interactions with bacterial targets .
1-(3-Ethynylphenyl)-3-propylurea
- Structure : Substitutes the 4-chloro-2-fluorophenyl group with an ethynylphenyl moiety.
- Application: Intermediate in synthesizing helical polycarbodiimides for carbon nanotube functionalization .
- Synthesis: Prepared via reaction of 3-aminophenylacetylene with propylisocyanate in dichloromethane .
- Key Differences : The ethynyl group enables polymerization or click chemistry, distinguishing it from biologically oriented urea derivatives.
1-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-phenylpiperidin-4-yl}-3-propylurea
- Structure : A purine-based urea derivative with complex aromatic substituents.
- Physicochemical Properties :
- Molecular weight: ~599.5 g/mol.
- LogP: ~5.2 (estimated), reflecting high membrane permeability.
- Key Differences : The purine-piperidine scaffold enables selective peripheral CB1 antagonism, avoiding central nervous system side effects .
Comparative Data Table
*Estimated using fragment-based methods.
Key Research Findings and Implications
Substituent Effects on Bioactivity: Halogenated aryl groups (e.g., 4-Cl-2-F-phenyl) may enhance target binding through halogen bonding and π-π stacking, as observed in kinase inhibitors like NSC777205 . Sulfonyl groups (e.g., in Chlorpropamide) improve solubility and receptor interaction but reduce BBB permeability compared to non-sulfonylated ureas .
Synthetic Flexibility :
- Urea derivatives are synthetically versatile; for example, propylisocyanate reacts efficiently with diverse amines to yield target compounds .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Chloro-2-fluorophenyl)-3-propylurea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of urea derivatives typically involves coupling aryl amines with isocyanates or carbamates. For this compound, a plausible route is:
Step 1: React 4-chloro-2-fluoroaniline with propyl isocyanate under anhydrous conditions (e.g., in dichloromethane or acetonitrile) .
Step 2: Purify via recrystallization or column chromatography.
Optimization Strategies:
- Catalysts: Use DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reaction efficiency, as demonstrated in analogous urea syntheses .
- Temperature: Conduct reactions at 65–80°C to balance yield and purity.
- Solvent: Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
Table 1: Example Reaction Optimization Variables
| Variable | Tested Range | Optimal Condition |
|---|---|---|
| Temperature | 50°C – 90°C | 65°C |
| Catalyst Loading | 0.1 – 0.3 equiv. | 0.2 equiv. DABCO |
| Solvent | DCM, MeCN, THF | MeCN |
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.0 ppm) and propyl chain signals (δ 0.9–1.6 ppm). Compare with structurally similar urea derivatives .
- ¹³C NMR: Confirm carbonyl (C=O) at ~155–160 ppm and aryl carbons.
- IR Spectroscopy: Detect urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .
- X-ray Crystallography: Use SHELX software for structure refinement. Key steps include:
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound?
Methodological Answer: Discrepancies in bond lengths or angles may arise from thermal motion or disorder. Advanced strategies include:
Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands for handling twinned crystals .
Hydrogen Bond Analysis: Validate H-bond networks (e.g., urea N-H···O interactions) against density-functional theory (DFT) calculations .
Validation Tools: Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
Example Workflow:
Q. What experimental design principles apply to pharmacological studies of this compound?
Methodological Answer:
- In Vitro Assays:
- Target Selection: Prioritize kinases or GPCRs, as urea derivatives often modulate these targets .
- Dose-Response: Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀.
- Data Contradictions:
Table 2: Example Pharmacological Data Comparison
| Study | IC₅₀ (µM) | Assay Type | Solvent |
|---|---|---|---|
| A | 2.1 | Kinase Inhib | 0.1% DMSO |
| B | 5.8 | GPCR Binding | 0.05% DMSO |
Resolution: Discrepancies may arise from solvent interference or target isoform variability.
Q. How can synthetic yields be improved while minimizing byproducts?
Methodological Answer:
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., unreacted isocyanate).
- Reaction Monitoring: Employ in-situ FTIR to track urea formation in real time .
- Design of Experiments (DoE): Apply factorial design to optimize variables:
- Factors: Temperature, stoichiometry, catalyst.
- Response: Yield, purity.
Example DoE Table:
| Run | Temp (°C) | Catalyst (equiv.) | Yield (%) |
|---|---|---|---|
| 1 | 60 | 0.1 | 62 |
| 2 | 70 | 0.2 | 85 |
| 3 | 80 | 0.3 | 78 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
